

VAF347 Off-Target Activity Assessment: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

VAF347 is a low-molecular-weight, cell-permeable compound that has demonstrated potent anti-inflammatory and immunomodulatory effects. Its primary mechanism of action is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor that plays a crucial role in regulating immune responses. This guide provides a comparative assessment of VAF347's activity, focusing on its on-target effects relative to other known AhR agonists. While comprehensive off-target screening data for VAF347 is not publicly available, this document summarizes existing data to offer insights into its selectivity and potential for therapeutic development. In one study involving subcutaneous administration to diabetic mice, no toxicity was observed based on weekly body weight measurements, body condition assessment, and analysis of lethargy, respiratory distress, mortality, and organ appearance at autopsy.[1]

Comparative Analysis of VAF347 and Other AhR Agonists

The activity of **VAF347** is best understood in the context of other AhR agonists. The most extensively studied of these is 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a potent but toxic agonist. This comparison highlights the distinct therapeutic potential of **VAF347**.



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On-Target Potency and Efficacy

VAF347 demonstrates high-affinity binding to the AhR and potent agonistic activity, leading to the modulation of dendritic cell (DC) function and cytokine production.



Compound	Target	Assay	Result	Reference
VAF347	AhR	Competitive Binding Assay ([³H]TCDD)	~50% displacement at 10 nM	[2]
TCDD	AhR	Competitive Binding Assay ([³H]TCDD)	Potent displacement (used as reference)	[2]
VAG005	AhR	Competitive Binding Assay ([³H]TCDD)	>100-fold weaker than VAF347	[2]
VAF347	IL-6 Production (Human Monocytic Cell Line)	IL-6 mRNA Inhibition	IC50 ≈ 5 nM	[2]
TCDD	IL-6 Production (Human Monocytic Cell Line)	IL-6 mRNA Inhibition	IC ₅₀ ≈ 80 pM	
VAF347	CYP1A1 Induction (Human Peripheral Monocytes)	mRNA Expression	Significant induction at 50 nM	_
TCDD	CYP1A1 Induction (Human Peripheral Monocytes)	mRNA Expression	Significant induction at 20 nM	-
VAG005	CYP1A1 Induction (Human	mRNA Expression	No effect at 50 nM	-



Peripheral Monocytes)

VAG005 is a structurally related compound with weak AhR binding and functional activity.

Effects on Dendritic Cell Function

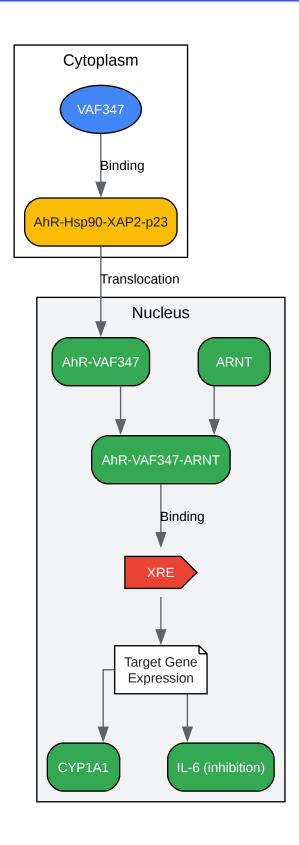
Both **VAF347** and TCDD exhibit similar biological profiles in their modulation of human dendritic cell functions, a key aspect of their immunomodulatory effects.

Compound	Effect on Dendritic Cells	Reference
VAF347	 Inhibits IL-6 synthesis- Inhibits DC-mediated autologous T-cell proliferation 	
TCDD	 Inhibits IL-6 synthesis- Inhibits DC-mediated autologous T-cell proliferation 	
VAG005	- No effect on IL-6 synthesis or T-cell proliferation	_

Signaling Pathways and Experimental Workflows AhR Signaling Pathway

The binding of **VAF347** to the cytosolic AhR complex triggers a cascade of events leading to the modulation of gene expression.





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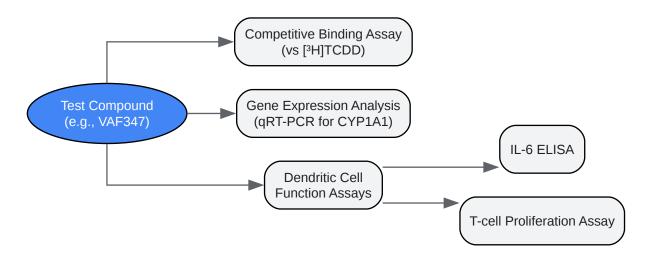
Caption: VAF347 activates the AhR signaling pathway.



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Experimental Workflow: Assessing AhR Agonist Activity

A typical workflow to characterize a potential AhR agonist like **VAF347** involves a series of in vitro assays.



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- 2. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound PMC [pmc.ncbi.nlm.nih.gov]
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